molecular formula C9H7Cl3 B12641638 (3,3,3-Trichloro-1-propenyl)benzene CAS No. 60504-00-9

(3,3,3-Trichloro-1-propenyl)benzene

Cat. No.: B12641638
CAS No.: 60504-00-9
M. Wt: 221.5 g/mol
InChI Key: NUDSHVLUIKPZLF-UHFFFAOYSA-N
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Description

(3,3,3-Trichloro-1-propenyl)benzene is an organic compound with the molecular formula C9H7Cl3. It is also known by other names such as (3,3,3-Trichloroprop-1-en-1-yl)benzene and Benzene, (3,3,3-trichloro-1-propen-1-yl)- . This compound is characterized by the presence of a benzene ring attached to a trichlorinated propenyl group, making it a chlorinated aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,3-Trichloro-1-propenyl)benzene typically involves the chlorination of propenylbenzene. One common method includes the reaction of propenylbenzene with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the trichlorinated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The chlorination reaction is carefully monitored to prevent over-chlorination and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,3,3-Trichloro-1-propenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,3,3-Trichloro-1-propenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3,3-Trichloro-1-propenyl)benzene involves its interaction with various molecular targets. The trichlorinated propenyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trichlorobenzene
  • 1,2,4-Trichlorobenzene
  • 1,3,5-Trichlorobenzene

Comparison

(3,3,3-Trichloro-1-propenyl)benzene is unique due to the presence of the propenyl group attached to the benzene ring, which differentiates it from other trichlorobenzenes that have chlorine atoms directly attached to the benzene ring. This structural difference influences its reactivity and applications. For example, while trichlorobenzenes are primarily used as solvents and intermediates in chemical synthesis, this compound has more specialized applications in organic synthesis and research .

Properties

CAS No.

60504-00-9

Molecular Formula

C9H7Cl3

Molecular Weight

221.5 g/mol

IUPAC Name

3,3,3-trichloroprop-1-enylbenzene

InChI

InChI=1S/C9H7Cl3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-7H

InChI Key

NUDSHVLUIKPZLF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(Cl)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(Cl)(Cl)Cl

Origin of Product

United States

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